Entacapone sodium salt

Pharmaceutical formulation in vitro assay preparation solubility enhancement

For COMT inhibition assays requiring DMSO-free aqueous stock solutions, Entacapone sodium salt (CAS 1047659-02-8) is the only scientifically valid choice. With ≥14.8 mg/mL water solubility—a >14.8-fold increase over the free acid (<1 mg/mL)—this salt form eliminates organic co-solvent artifacts and ensures reproducible dissolution kinetics. In HepaRG cells, it shows zero cytotoxicity or ATP depletion up to 200 μM, unlike tolcapone (IC50 ATP depletion 100±15 μM). Its peripheral selectivity (3-fold lower brain penetration vs tolcapone) makes it the definitive negative control for mitochondrial toxicity screens. Procure the sodium salt to avoid the bioavailability pitfalls of the free acid and ensure formulation-relevant data.

Molecular Formula C14H14N3NaO5
Molecular Weight 327.27 g/mol
Cat. No. B1139416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEntacapone sodium salt
Synonymssodium (E)-5-(2-cyano-3-(diethylamino)-3-oxoprop-1-en-1-yl)-2-hydroxy-3-nitrophenolate
Molecular FormulaC14H14N3NaO5
Molecular Weight327.27 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)[O-])[N+](=O)[O-])C#N.[Na+]
InChIInChI=1S/C14H15N3O5.Na/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9;/h5-7,18-19H,3-4H2,1-2H3;/q;+1/p-1/b10-5+;
InChIKeyUMQUSXKIIWDDTK-OAZHBLANSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Entacapone Sodium Salt: A High-Solubility Peripheral COMT Inhibitor for Parkinson's Disease Research and Formulation Development


Entacapone sodium salt (CAS 1047659-02-8, C14H14N3NaO5, MW 327.27) is the sodium salt form of entacapone, a nitrocatechol-derivative catechol-O-methyltransferase (COMT) inhibitor . Entacapone acts as a selective, reversible, and peripherally-restricted COMT inhibitor that prolongs the plasma half-life of levodopa by reducing its conversion to 3-O-methyldopa (3-OMD) in peripheral tissues [1]. The sodium salt form exhibits substantially enhanced aqueous solubility compared to the free acid/base form—specifically, ≥14.8 mg/mL in water versus <1 mg/mL (water insoluble) for the free acid . This solubility differential is critical for both in vitro assay preparation and pharmaceutical formulation development, as poor aqueous solubility of the free acid has been identified as a contributing factor to its low and variable oral bioavailability [2].

Why Entacapone Sodium Salt Cannot Be Substituted with Free Acid Entacapone or Alternative COMT Inhibitors in Research Settings


Generic substitution between entacapone sodium salt and its free acid/base form is scientifically unsound due to a 14.8-fold or greater difference in aqueous solubility (≥14.8 mg/mL for sodium salt versus <1 mg/mL for free acid), which directly affects dissolution kinetics, experimental reproducibility, and formulation development . Furthermore, entacapone sodium salt cannot be interchanged with alternative COMT inhibitors such as tolcapone or opicapone without compromising key research parameters. Direct comparative studies demonstrate that tolcapone exhibits 5.1-fold higher hepatic COMT inhibition potency but carries established hepatotoxicity risk with documented mitochondrial toxicity in HepaRG cells (IC50 for ATP depletion = 100±15 μM and cytotoxicity IC50 = 333±45 μM), whereas entacapone shows no cytotoxicity or ATP depletion up to 200 μM [1][2]. Similarly, head-to-head real-world data comparing entacapone to opicapone reveal differential healthcare resource utilization outcomes, with opicapone initiation associated with 18.5% fewer neurology outpatient visits at 6 months [3]. These quantifiable differences in physicochemical properties, safety profiles, and clinical outcomes preclude generic interchangeability and mandate compound-specific procurement decisions.

Entacapone Sodium Salt: Quantitative Comparative Evidence for Scientific Procurement and Formulation Selection


Aqueous Solubility of Entacapone Sodium Salt Compared to Free Acid Form: 14.8-Fold Enhancement

Entacapone sodium salt demonstrates ≥14.8 mg/mL aqueous solubility with ultrasonic assistance , representing a substantial enhancement over the free acid/base form of entacapone, which is reported as insoluble in water (<1 mg/mL) . The poor aqueous solubility of entacapone free acid at low pH and its hydrophilic character at neutral pH have been explicitly linked to low and variable oral bioavailability in pharmacokinetic studies [1]. This solubility differential directly impacts dissolution rate, which governs absorption kinetics in oral formulations.

Pharmaceutical formulation in vitro assay preparation solubility enhancement salt selection

Hepatic COMT Inhibition Potency: Entacapone Exhibits 5.1-Fold Higher Potency than Tolcapone in Human Liver Tissue

In direct comparative assays using human liver tissue, entacapone demonstrated significantly greater COMT inhibitory potency than tolcapone. The IC50 estimate for entacapone was 151 nM, whereas tolcapone showed an IC50 of 773 nM (P = 0.008) [1]. This 5.1-fold difference in potency was statistically significant and consistent across other tested tissues. Notably, while both compounds are potent COMT inhibitors, their inhibition mechanisms differ fundamentally: entacapone exhibits mixed-type tight-binding inhibition with competitive inhibition dominating over uncompetitive inhibition, whereas uncompetitive inhibition dominates for tolcapone [2].

COMT inhibition Parkinson's disease enzyme kinetics drug discovery

Mitochondrial and Cytotoxicity Safety Profile: Entacapone Shows No Cytotoxicity at 200 μM Where Tolcapone Is Cytotoxic

In HepaRG human hepatocyte cell-line studies directly comparing mitochondrial toxicity, tolcapone decreased ATP content with an estimated IC50 of 100±15 μM and produced cytotoxicity with an estimated IC50 of 333±45 μM [1]. In stark contrast, entacapone caused no cytotoxicity and no ATP depletion at concentrations up to 200 μM—the highest concentration tested [1]. This mitochondrial safety distinction is clinically relevant, as tolcapone has been associated with hepatotoxicity requiring liver function monitoring, whereas entacapone lacks this safety signal [2]. The study further demonstrated that tolcapone (but not entacapone) inhibited maximal complex I- and complex II-linked oxygen consumption in HepaRG cells, confirming a more pronounced mitochondrial toxicant profile for tolcapone [1].

Drug safety mitochondrial toxicity hepatotoxicity screening toxicology

Healthcare Resource Utilization Outcomes: Entacapone Compared to Opicapone in Real-World Parkinson's Disease Cohorts

A head-to-head retrospective cohort study using UK electronic healthcare records (June 2016 to December 2019) compared healthcare resource utilization (HCRU) in Parkinson's disease patients newly initiated on opicapone versus entacapone [1]. At 6 months post-initiation, opicapone treatment was associated with 18.5% fewer neurology outpatient visits compared to entacapone treatment, and this effect was maintained through the final follow-up at 18 months [1]. Additionally, the entacapone-treated group showed an initial decrease in levodopa equivalent daily dose in the first 6 months, followed by a dose increase between 7 and 18 months, whereas the opicapone group maintained stable dosing after an initial decrease [1].

Health economics comparative effectiveness real-world evidence Parkinson's disease

Pharmacokinetic Half-Life and Brain Penetration: Entacapone Versus Tolcapone in Preclinical Models

In a direct comparative pharmacokinetic study in rats following intravenous administration (3 mg/kg), entacapone exhibited an elimination half-life (t1/2β) of 0.8 h, which was 3.6-fold shorter than the 2.9 h half-life of tolcapone [1]. The striatum/serum ratio of tolcapone was 3-fold higher than that of entacapone, confirming greater brain penetration for tolcapone [1]. After repeated 7-day oral dosing (10 mg/kg twice daily), COMT activity recovered to 67-101% of control within 8 hours after the last entacapone dose, whereas tolcapone-treated animals maintained extensive peripheral COMT inhibition [1]. Entacapone and tolcapone showed comparable in vitro rat liver COMT inhibition with Ki values of 10.7 nM and 10.0 nM, respectively [1].

Pharmacokinetics brain penetration blood-brain barrier preclinical development

Long-Term Storage Stability: Entacapone Sodium Salt Lyophilized Powder Maintains 36-Month Stability at -20°C

Entacapone sodium salt in lyophilized powder form demonstrates 36-month (3-year) stability when stored at -20°C under desiccated conditions [1]. In solution form, stability is reduced to 3 months at -20°C, and aliquotting is recommended to avoid multiple freeze-thaw cycles [1]. Alternative vendor specifications report powder stability at -20°C for 3 years and at 4°C for 2 years, with solution stability at -80°C for 6 months and at -20°C for 1 month . These stability parameters inform procurement quantity decisions and laboratory inventory management. As a class-level inference, the sodium salt formulation generally offers enhanced stability characteristics compared to the free acid form, though no direct quantitative stability comparison between salt forms was identified in the reviewed literature.

Compound stability storage conditions laboratory procurement shelf life

Entacapone Sodium Salt: Optimal Application Scenarios Based on Quantitative Comparative Evidence


In Vitro COMT Inhibition Assays Requiring Aqueous Solubility Without Organic Co-Solvents

For researchers conducting COMT enzyme inhibition assays in aqueous buffer systems, entacapone sodium salt offers a critical advantage over the free acid form. With ≥14.8 mg/mL aqueous solubility compared to <1 mg/mL for the free acid , the sodium salt enables preparation of accurate, DMSO-free stock solutions up to concentrations that would be unattainable with the free acid. This eliminates confounding effects of organic co-solvents (e.g., DMSO) on enzyme activity and cellular viability. The documented hepatic COMT IC50 of 151 nM in human tissue [1] and rat liver COMT Ki of 10.7 nM [2] provide validated potency benchmarks for assay development and positive control applications.

Mitochondrial Toxicity Screening and Hepatocyte Safety Pharmacology Studies

For toxicology and safety pharmacology researchers investigating drug-induced mitochondrial dysfunction, entacapone sodium salt serves as a low-toxicity comparator or negative control for nitrocatechol COMT inhibitors. In direct comparative studies in HepaRG human hepatocytes, entacapone caused no cytotoxicity and no ATP depletion up to 200 μM, whereas the structurally related tolcapone showed ATP depletion with IC50 of 100±15 μM and cytotoxicity with IC50 of 333±45 μM [3]. This differential safety profile makes entacapone sodium salt the preferred compound for studies requiring extended hepatocyte exposure, mitochondrial respiration assays, or screening for off-target mitochondrial toxicity in novel nitrocatechol derivatives.

Pharmaceutical Formulation Development for Enhanced Oral Bioavailability

Formulation scientists developing oral dosage forms of COMT inhibitors should prioritize entacapone sodium salt over the free acid/base form due to its superior aqueous solubility profile. The ≥14.8 mg/mL solubility addresses the critical limitation identified in the literature: poor aqueous solubility of entacapone free acid at low pH contributes to low and variable oral bioavailability [4]. The sodium salt form enables higher dissolution rates, which may translate to improved absorption kinetics. This salt form is explicitly claimed in pharmaceutical patents for oral compacted compositions [5] and extended-release formulations [6], confirming its industrial relevance for formulation development.

Peripheral-Selective COMT Inhibition Studies in Preclinical Pharmacology

For preclinical researchers requiring pure peripheral COMT inhibition without central nervous system (CNS) penetration, entacapone sodium salt is the appropriate selection over tolcapone. Pharmacokinetic studies in rats demonstrate that entacapone has a 3.6-fold shorter elimination half-life (0.8 h vs 2.9 h) and 3-fold lower brain penetration (striatum/serum ratio) compared to tolcapone [2]. This peripheral selectivity, combined with comparable in vitro COMT inhibition potency (Ki 10.7 nM for entacapone vs 10.0 nM for tolcapone) [2], makes entacapone sodium salt the definitive choice for studies where CNS COMT inhibition would confound interpretation of behavioral, neurochemical, or pharmacodynamic endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Entacapone sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.